molecular formula C26H38N7O12PS B11932218 1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B11932218
M. Wt: 703.7 g/mol
InChI Key: VMDKICCZWKJSHV-OLTNJDQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inarigivir soproxil, also known as SB9200, is a novel oral modulator of innate immunity. It is primarily investigated for its antiviral properties, particularly against hepatitis B virus infections. The compound activates viral sensor proteins, such as retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2, which in turn stimulate interferon-mediated antiviral immune responses in virus-infected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of inarigivir soproxil involves multiple steps, starting from the preparation of its core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of inarigivir soproxil follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Inarigivir soproxil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of inarigivir soproxil with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Inarigivir soproxil has a wide range of scientific research applications, including:

Mechanism of Action

Inarigivir soproxil exerts its effects by activating viral sensor proteins, such as retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2. These proteins detect viral components and trigger interferon-mediated antiviral immune responses. The activation of these pathways leads to the production of antiviral cytokines and the inhibition of viral replication .

Comparison with Similar Compounds

Inarigivir soproxil is unique compared to other antiviral compounds due to its dual mechanism of action, targeting both retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2. Similar compounds include:

Inarigivir soproxil stands out due to its oral administration and its ability to modulate innate immunity, making it a promising candidate for antiviral therapy .

Properties

Molecular Formula

C26H38N7O12PS

Molecular Weight

703.7 g/mol

IUPAC Name

[[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethyl-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate

InChI

InChI=1S/C26H38N7O12PS/c1-5-15-20(21(39-4)24(44-15)32-7-6-17(35)31-25(32)36)45-46(38,47-12-40-26(37)42-13(2)3)41-9-16-14(34)8-18(43-16)33-11-30-19-22(27)28-10-29-23(19)33/h10-11,13-16,18,20-21,24,34H,5-9,12H2,1-4H3,(H2,27,28,29)(H,31,35,36)/t14-,15+,16-,18-,20+,21+,24+,46?/m0/s1

InChI Key

VMDKICCZWKJSHV-OLTNJDQQSA-N

Isomeric SMILES

CC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)OC)OP(=O)(OC[C@H]3[C@H](C[C@H](O3)N4C=NC5=C(N=CN=C54)N)O)SCOC(=O)OC(C)C

Canonical SMILES

CCC1C(C(C(O1)N2CCC(=O)NC2=O)OC)OP(=O)(OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)SCOC(=O)OC(C)C

Origin of Product

United States

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